2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromophenyl group at the 2-position, dichloro groups at the 3 and 8 positions, and a trifluoromethyl group at the 6-position. The imidazo[1,2-a]pyridine scaffold is known for its wide range of biological activities and applications in medicinal chemistry, making it a valuable target for synthetic and pharmaceutical research .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with various targets in the body, leading to a wide range of biological effects .
Biochemical Pathways
Imidazo[1,2-a]pyridines are synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridines is known to be reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Result of Action
Imidazo[1,2-a]pyridines are known for their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Action Environment
The synthesis of imidazo[1,2-a]pyridines is known to be environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by halogenation and trifluoromethylation reactions .
Condensation Reaction: The initial step involves the condensation of 2-aminopyridine with 4-bromobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the imidazo[1,2-a]pyridine core.
Halogenation: The resulting intermediate is then subjected to halogenation using reagents like N-chlorosuccinimide (NCS) to introduce chlorine atoms at the 3 and 8 positions.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced at the 6-position using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazo[1,2-a]pyridine core, to form different oxidation states and derivatives.
Coupling Reactions: The bromophenyl group can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with different functional groups, which can be further explored for their biological activities and applications .
Scientific Research Applications
2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. .
Biological Research: It is used as a probe in biological studies to understand the mechanisms of action of imidazo[1,2-a]pyridine derivatives and their interactions with cellular targets.
Material Science:
Agrochemicals: It is used as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)imidazo[1,2-a]pyridine: Lacks the dichloro and trifluoromethyl groups, resulting in different biological activities and chemical properties.
3,8-Dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine:
2-Phenylimidazo[1,2-a]pyridine: A simpler analog without halogen substitutions, used as a starting point for further functionalization.
Uniqueness
2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the combination of bromophenyl, dichloro, and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biological processes .
Properties
IUPAC Name |
2-(4-bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrCl2F3N2/c15-9-3-1-7(2-4-9)11-12(17)22-6-8(14(18,19)20)5-10(16)13(22)21-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPLZCOMBCCMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrCl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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